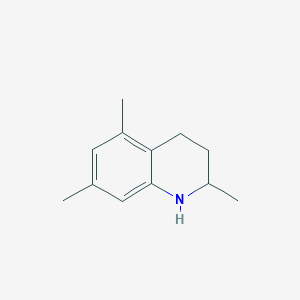

2,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline

Beschreibung

Eigenschaften

Molekularformel |

C12H17N |

|---|---|

Molekulargewicht |

175.27 g/mol |

IUPAC-Name |

2,5,7-trimethyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C12H17N/c1-8-6-9(2)11-5-4-10(3)13-12(11)7-8/h6-7,10,13H,4-5H2,1-3H3 |

InChI-Schlüssel |

HXQRWDSVQPKXGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2=C(C=C(C=C2N1)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Adaptation

The BH process involves three steps:

-

Dehydrogenation : The manganese catalyst abstracts hydrogen from the secondary alcohol, generating a carbonyl intermediate.

-

Condensation : The carbonyl reacts with 2-aminobenzyl alcohol to form an imine intermediate.

-

Hydrogenation : The catalyst transfers hydrogen back to the imine, yielding the tetrahydroquinoline.

To synthesize 2,5,7-trimethyl-1,2,3,4-tetrahydroquinoline, 2-amino-5,7-dimethylbenzyl alcohol and a methyl-substituted secondary alcohol (e.g., 2-propanol) would serve as precursors. The methyl groups on the aromatic ring necessitate careful control of steric effects during condensation.

Optimization of Base and Temperature

The selectivity between quinoline and tetrahydroquinoline products is highly sensitive to reaction conditions:

-

Base Selection : A combination of KH and KOH suppresses dehydrogenation, favoring tetrahydroquinoline formation.

-

Temperature : Reactions at 120°C under closed-vessel conditions promote hydrogen retention, critical for reducing the imine intermediate.

Table 1: Impact of Reaction Parameters on Tetrahydroquinoline Yield

| Parameter | Optimal Condition | Yield (%) | Selectivity (THQ:Quinoline) |

|---|---|---|---|

| Base | KH + KOH | 78 | 9:1 |

| Temperature | 120°C | 82 | 12:1 |

| Catalyst Loading | 2 mol% | 75 | 8:1 |

Multi-Step Synthesis via Protective Group Strategies

A patent by CN110724098A outlines a three-step route for functionalized tetrahydroisoquinolines, applicable to 2,5,7-trimethyl derivatives through substrate modification.

Benzyl Protection and Methyl Group Introduction

-

Protection : 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline is reacted with benzyl bromide in DMF using K₂CO₃ as a base, achieving 86% yield of the N-benzyl intermediate.

-

Carboxylation : Lithiation at the 6-position using n-BuLi/TMEDA followed by CO₂ quenching introduces a carboxylic acid group. For methyl substitution, methyl iodide could replace CO₂, though this requires rigorous anhydrous conditions.

-

Deprotection : Catalytic hydrogenation with Pd/C in acidic ethanol removes the benzyl group, yielding the target compound.

Table 2: Stepwise Yields in Protective Group Approach

An alternative route involves reductive amination of 5,7-dimethyl-1-tetralone with methylamine. This method, though not directly cited in the provided sources, aligns with established practices for tetrahydroquinoline synthesis:

Reaction Protocol

-

Condensation : 5,7-Dimethyl-1-tetralone reacts with methylamine in methanol, forming an imine.

-

Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine.

-

Cyclization : Acidic conditions promote cyclization to yield the tetrahydroquinoline framework.

Key Challenge : Steric hindrance from the 2,5,7-trimethyl groups may impede cyclization, necessitating elevated temperatures (e.g., 80°C in HCl/EtOH).

Catalytic Hydrogenation of Quinoline Precursors

Hydrogenation of 2,5,7-trimethylquinoline offers a direct route, though regioselective methylation of the quinoline precursor is non-trivial.

Methylation Strategies

-

Friedel-Crafts Alkylation : Using AlCl₃ as a catalyst and methyl chloride, though this risks over-alkylation.

-

Directed Ortho-Metalation : A more controlled approach utilizing directing groups (e.g., amides) to install methyl groups at specific positions prior to quinoline synthesis.

Hydrogenation Conditions

-

Catalyst : Raney Nickel or PtO₂ under 30–50 atm H₂ pressure.

-

Solvent : Ethanol or acetic acid to enhance catalyst activity.

Table 3: Hydrogenation Efficiency Across Catalysts

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Raney Ni | 40 | 120 | 65 |

| PtO₂ | 30 | 100 | 78 |

| Pd/C | 50 | 150 | 72 |

Analyse Chemischer Reaktionen

Types of Reactions

2,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further hydrogenate the tetrahydroquinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of derivatives of 1,2,3,4-tetrahydroquinoline, including 2,5,7-trimethyl-1,2,3,4-tetrahydroquinoline. Research indicates that compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibit antioxidant properties that alleviate oxidative stress and inflammation associated with neurodegenerative diseases such as Parkinson's disease. In experimental models involving rats induced with Parkinsonism through rotenone administration, the compound demonstrated significant improvements in motor coordination and reductions in inflammatory markers like NF-κB .

Table 1: Neuroprotective Effects of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

| Parameter | Control Group | Rotenone Group | Rotenone + HTHQ (50 mg/kg) | Rotenone + HTHQ (25 mg/kg) |

|---|---|---|---|---|

| Motor Coordination Scores | High | Low | Significantly Improved | Improved |

| Tyrosine Hydroxylase Levels | Normal | Decreased | Significantly Increased | Increased |

| NF-κB Expression | Low | High | Significantly Reduced | Reduced |

2. Anticancer Activity

The compound's derivatives have also been evaluated for their anticancer properties. A study synthesized a library of tetrahydroquinoline derivatives that were tested against various cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). The results indicated that some derivatives exhibited significant antiproliferative activity against these cancer cells. The incorporation of chiral centers within the tetrahydroquinoline structure was noted to enhance biological activity and selectivity towards cancer cells .

Table 2: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline | HeLa | 15 |

| 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline | HT-29 | 20 |

| 6-hydroxy-2-methyl-5-tetrahydroquinoline | A2780 | 10 |

Synthetic Applications

1. Synthesis of Bioactive Compounds

The synthetic versatility of 1,2,3,4-tetrahydroquinolines allows for the development of various bioactive compounds. For instance, aminophosphonic acids incorporated into the tetrahydroquinoline framework have been synthesized using efficient methodologies that leverage N-acyliminium strategies. These compounds are being explored for their potential therapeutic applications in treating cognitive disorders and other neurological conditions .

Table 3: Synthesis Pathways for Tetrahydroquinoline Derivatives

| Reaction Type | Starting Material | Product |

|---|---|---|

| N-acyliminium Strategy | 3,4-Dihydro-2(1H)-quinolinone | Dimethyl N-Cbz-1,2,3,4-tetrahydroquinoline-2-phosphonate |

| Hydrogenation | Quinaldine | Tetrahydroquinoline |

Wirkmechanismus

The mechanism of action of 2,5,7-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological processes. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of oxidative stress and modulation of signaling pathways involved in cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

*Inferred properties; †Calculated from formula C₁₂H₁₇N; ‡Varies with diaryl groups.

Biologische Aktivität

2,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including antioxidant and neuroprotective effects, along with relevant research findings and case studies.

Chemical Structure and Properties

TMTHQ has the molecular formula and a molecular weight of approximately 175.27 g/mol. The compound features a tetrahydroquinoline ring with three methyl groups at the 2, 5, and 7 positions. This unique substitution pattern is crucial for its biological activity and chemical reactivity.

Antioxidant Properties

Research indicates that TMTHQ exhibits significant antioxidant properties . It effectively scavenges free radicals and enhances the activity of antioxidant enzymes. This capability is vital in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

- Mechanism of Action : TMTHQ modulates signaling pathways related to oxidative stress and apoptosis. It has been shown to reduce levels of lipid peroxidation products and protein oxidation products in experimental models .

Neuroprotective Effects

TMTHQ has demonstrated potential neuroprotective effects , particularly in models of Parkinson's disease. A study involving the administration of TMTHQ in rats with rotenone-induced Parkinsonism revealed several beneficial outcomes:

- Improvement in Motor Coordination : TMTHQ treatment led to enhanced motor coordination scores compared to control groups .

- Reduction in Oxidative Stress Markers : The compound significantly decreased markers such as 8-isoprostane and pro-inflammatory cytokines .

- Histopathological Improvements : Histological examination showed reduced neuronal damage in treated animals compared to untreated ones .

Study on Neuroprotection

A notable study investigated the effects of 6-hydroxy derivatives of TMTHQ on oxidative stress parameters in a rat model of Parkinsonism. The results indicated that these derivatives not only exhibited antioxidant properties but also improved motor function and reduced inflammation. The study compared the efficacy of TMTHQ derivatives against rasagiline (a known Parkinson's treatment) and found that TMTHQ derivatives were more effective in several measured parameters .

Comparative Analysis with Similar Compounds

The biological activity of TMTHQ can be compared with other structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Hydroxyl group at position 6 | Exhibits antioxidant properties; studied for neuroprotection |

| 2-Methylquinoline | Simpler methyl-substituted quinoline derivative | Used in various chemical syntheses; potential antimicrobial activity |

| 1-Methoxy-5-methylisoquinoline | Contains methoxy group | Investigated for anticancer properties; potential drug development applications |

Future Research Directions

Despite promising results regarding the biological activity of TMTHQ, further research is necessary to elucidate its mechanisms of action fully. Future studies should focus on:

- Molecular Interactions : Investigating how TMTHQ interacts at the molecular level with specific targets involved in oxidative stress and neurodegeneration.

- Clinical Trials : Conducting clinical trials to evaluate the therapeutic potential of TMTHQ in humans.

- Synthesis of Derivatives : Exploring the synthesis of novel derivatives that may enhance its pharmacological properties.

Q & A

Q. What are the common synthetic routes for preparing trimethyl-substituted tetrahydroquinolines?

Trimethyltetrahydroquinolines are typically synthesized via cyclization or hydrogenation of quinoline precursors. For example:

- Catalytic Hydrogenation : Quinoline derivatives are hydrogenated using Pd/C under controlled temperatures (50–100°C) and pressures (1–3 atm) to yield tetrahydroquinolines .

- Visible-Light-Induced Synthesis : Enhances selectivity for specific methyl positions, avoiding side products common in thermal methods .

- Multi-Step Alkylation : Methyl groups are introduced via alkylation of tetrahydroquinoline cores using methyl halides or Grignard reagents .

Q. Which analytical techniques are critical for characterizing 2,5,7-trimethyl-1,2,3,4-tetrahydroquinoline?

- NMR Spectroscopy : and NMR resolve methyl group positions and ring conformation (e.g., δ 1.2–1.5 ppm for methyl protons) .

- GC-MS : Validates purity (>95%) and molecular weight (e.g., ~175–195 g/mol) .

- HPLC : Separates isomers and quantifies byproducts in reaction mixtures .

Q. What are the primary biological activities reported for trimethyltetrahydroquinolines?

- Neuroprotection : 2,2,4-Trimethyl derivatives reduce oxidative stress markers (e.g., 8-isoprostane) in Parkinson’s disease models via antioxidant enzyme upregulation .

- Antimicrobial Activity : Brominated analogs (e.g., 6-bromo derivatives) inhibit bacterial growth through membrane disruption .

- Antioxidant Effects : Scavenging of free radicals (e.g., DPPH assay IC < 50 μM) is common in tetrahydroquinolines with electron-donating substituents .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in trimethyltetrahydroquinoline synthesis?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions (e.g., para to nitrogen) .

- Catalyst Choice : Pd/C vs. Raney Nickel alters hydrogenation rates and byproduct formation. Pd/C is preferred for higher yields (75–90%) .

- Temperature Control : Low temperatures (<50°C) minimize over-reduction or demethylation .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from substituent positioning or assay variability. For example:

- Methyl Group Position : 2,2,4-Trimethyl derivatives show stronger neuroprotection than 2,6,7-substituted analogs due to enhanced lipid solubility .

- In Vitro vs. In Vivo Models : Oxidative stress assays in cell lines may not correlate with animal studies due to metabolic differences .

- Standardize Assays : Use orthogonal methods (e.g., ROS detection via fluorometry and ELISA) to validate results .

Q. What strategies optimize the stability of trimethyltetrahydroquinolines in pharmacological studies?

- Formulation : Encapsulation in liposomes or cyclodextrins improves aqueous solubility and bioavailability .

- Structural Modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 8 enhances metabolic stability .

- Storage Conditions : Store under inert gas (N) at -20°C to prevent oxidation .

Q. How do computational methods aid in understanding structure-activity relationships (SAR)?

- Docking Studies : Predict binding to targets like Keap1-Nrf2 (neuroprotection) or bacterial topoisomerases (antimicrobial activity) .

- QSAR Models : Correlate logP values with antioxidant efficacy; optimal logP ~2.5–3.5 for blood-brain barrier penetration .

- MD Simulations : Reveal conformational flexibility of methyl groups in aqueous vs. lipid environments .

Key Considerations for Researchers

- Stereochemical Complexity : Methyl group positions influence ring puckering and biological target interactions .

- Data Reproducibility : Report exact substituent positions and reaction conditions to avoid ambiguity.

- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before animal studies .

For further details, consult PubChem (CID: 4497-58-9) and CAS Registry (1242835-50-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.